1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene

Catalog No.
S12544213
CAS No.
1258547-44-2
M.F
C8H5BrF3NO3
M. Wt
300.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzen...

CAS Number

1258547-44-2

Product Name

1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene

IUPAC Name

1-(bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

InChI

InChI=1S/C8H5BrF3NO3/c9-4-5-2-1-3-6(7(5)13(14)15)16-8(10,11)12/h1-3H,4H2

InChI Key

SRMJUKBFCLWETO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CBr

1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is a complex aromatic compound characterized by the presence of a bromomethyl group, a nitro group, and a trifluoromethoxy substituent on a benzene ring. Its chemical formula is C8H6BrF3NO3C_8H_6BrF_3NO_3, and it has a molecular weight of approximately 286.00 g/mol. The trifluoromethoxy group enhances its lipophilicity and potential biological activity, making it an interesting compound for various applications in chemistry and pharmacology.

  • Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Reduction: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, which can modify the compound's reactivity and biological properties.
  • Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethoxy group can direct further substitutions on the aromatic ring.

The synthesis of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene can be achieved through various methods:

  • Bromination of Trifluoromethoxy Aniline: This method involves the bromination of 2- or 4-trifluoromethoxyaniline using brominating agents such as N-bromosuccinimide in acidic conditions to selectively introduce the bromomethyl group at the desired position on the benzene ring .
  • Deaminating Reactions: Following bromination, deaminating reactions can convert intermediates to yield the final product without excessive poly-substitution .

1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs with antibacterial or antifungal properties.
  • Material Science: Its fluorinated structure may contribute to enhanced thermal stability and chemical resistance in polymer applications.

Interaction studies with other biological molecules are crucial for understanding the potential effects of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene. Preliminary assessments should focus on its binding affinity to enzymes or receptors that are relevant in medicinal chemistry. Additionally, studying its interactions with nucleophiles could provide insight into its reactivity and potential use in synthetic organic chemistry.

Several compounds share structural similarities with 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene95668-21-60.90
3-Nitro-4-(trifluoromethoxy)bromobenzene95668-20-50.89
2-Bromo-1-methoxy-4-nitrobenzene5197-28-40.87
2-Bromo-1-methoxy-3-nitrobenzene67853-37-60.85
1-Bromo-2-nitro-3-(trifluoromethyl)benzene53865962Unique

Uniqueness

The uniqueness of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The trifluoromethoxy group not only influences solubility but also impacts the electronic properties of the molecule, potentially leading to distinct reactivity patterns and biological interactions.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Exact Mass

298.94049 g/mol

Monoisotopic Mass

298.94049 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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